1-Bromo-3-cyclobutylpropan-2-one
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Overview
Description
1-Bromo-3-cyclobutylpropan-2-one is an organic compound with the molecular formula C7H11BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to a three-carbon chain, which is further connected to a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclobutylpropan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-cyclobutylpropan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclobutylpropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding alcohols, ethers, or amines.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Reduction: 3-cyclobutylpropan-2-ol.
Oxidation: 3-cyclobutylpropanoic acid.
Scientific Research Applications
1-Bromo-3-cyclobutylpropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclobutylpropan-2-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
1-Bromo-3-chlorocyclobutane: Another brominated compound with a similar structure but with a chlorine atom instead of a carbonyl group.
3-Bromo-2-cyclobutylpropan-1-ol: A brominated alcohol with a similar carbon skeleton.
1-Bromo-2-cyclobutylpropan-3-one: A positional isomer with the bromine atom at a different position.
Properties
IUPAC Name |
1-bromo-3-cyclobutylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-5-7(9)4-6-2-1-3-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWCITCATOBWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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